molecular formula C9H9NO2 B8235139 (1-Nitroprop-1-en-2-yl)benzene

(1-Nitroprop-1-en-2-yl)benzene

Cat. No.: B8235139
M. Wt: 163.17 g/mol
InChI Key: KFNFMBKUWFTFAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing (1-Nitroprop-1-en-2-yl)benzene is through the Henry reaction, which involves the condensation of benzaldehyde with nitroethane in the presence of a base such as potassium hydroxide . The reaction typically proceeds as follows:

C6H5CHO+CH3CH2NO2C6H5CH=CHNO2+H2O\text{C}_6\text{H}_5\text{CHO} + \text{CH}_3\text{CH}_2\text{NO}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHNO}_2 + \text{H}_2\text{O} C6​H5​CHO+CH3​CH2​NO2​→C6​H5​CH=CHNO2​+H2​O

The product can be purified by recrystallization using solvents like hexane, methanol, ethanol, or isopropanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: (1-Nitroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-Nitroprop-1-en-2-yl)benzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • (2-Nitroprop-1-en-1-yl)benzene
  • (2-Nitro-1-propenyl)benzene
  • trans-beta-Methyl-beta-Nitrostyrene

Comparison: (1-Nitroprop-1-en-2-yl)benzene is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to similar compounds, it has distinct physical and chemical properties, such as melting point and solubility, which make it suitable for specific industrial and research applications .

Properties

IUPAC Name

1-nitroprop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNFMBKUWFTFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C[N+](=O)[O-])C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Nitroprop-1-en-2-yl)benzene
Reactant of Route 2
(1-Nitroprop-1-en-2-yl)benzene
Reactant of Route 3
(1-Nitroprop-1-en-2-yl)benzene
Reactant of Route 4
(1-Nitroprop-1-en-2-yl)benzene
Reactant of Route 5
(1-Nitroprop-1-en-2-yl)benzene
Reactant of Route 6
(1-Nitroprop-1-en-2-yl)benzene

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